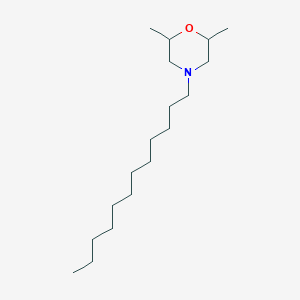![molecular formula C12H13F3N3O2P B154451 N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide CAS No. 1766-62-7](/img/structure/B154451.png)
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is an organophosphorus compound characterized by the presence of aziridine rings and a trifluoromethyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide typically involves the reaction of p-trifluoromethylbenzoyl chloride with bis(1-aziridinyl)phosphine oxide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted at low temperatures to prevent the decomposition of the aziridine rings.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine rings can undergo nucleophilic ring-opening reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine rings to amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, thiols, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: The major products are aziridine ring-opened derivatives.
Oxidation: Phosphine oxide derivatives are formed.
Reduction: Amines are the primary products.
科学研究应用
N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to form DNA cross-links, which can inhibit cancer cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: It serves as a tool for studying the mechanisms of aziridine ring-opening reactions and their biological implications.
作用机制
The mechanism of action of N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide involves the formation of reactive intermediates through the ring-opening of aziridine rings. These intermediates can interact with biological macromolecules, such as DNA and proteins, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound a potential candidate for anticancer therapy. The molecular targets include DNA and various enzymes involved in cellular replication and repair pathways.
相似化合物的比较
- N-(Bis(1-aziridinyl)phosphinyl)-2,3,5-triiodobenzamide
- N-(Bis(1-aziridinyl)phosphinyl)-p-methylbenzamide
Comparison: N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide is unique due to the presence of the trifluoromethyl group, which imparts increased lipophilicity and potential for enhanced biological activity compared to its analogs. The trifluoromethyl group also contributes to the compound’s stability and resistance to metabolic degradation, making it a promising candidate for further research and development.
属性
CAS 编号 |
1766-62-7 |
|---|---|
分子式 |
C12H13F3N3O2P |
分子量 |
319.22 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H13F3N3O2P/c13-12(14,15)10-3-1-9(2-4-10)11(19)16-21(20,17-5-6-17)18-7-8-18/h1-4H,5-8H2,(H,16,19,20) |
InChI 键 |
XUEXERYPJFMZOH-UHFFFAOYSA-N |
SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
规范 SMILES |
C1CN1P(=O)(NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















